Cas no 896073-02-2 (8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)

8-メトキシ-2,3-ジフェニル-3H,4H,5H-クロメノ[2,3-d]ピリミジン-4,5-ジオンは、複素環化合物の一種であり、クロメノピリミジンジオン骨格を有する高純度の化学物質です。この化合物は、メトキシ基とフェニル基の特異的な配置により優れた分子安定性を示し、有機合成中間体としての応用が期待されます。特に、医薬品開発分野において、生理活性物質の構築要素として注目されており、精密な分子設計が可能な点が特徴です。結晶性に優れ、標準的な有機溶媒への溶解性が良好であるため、実験室的取扱いが容易です。

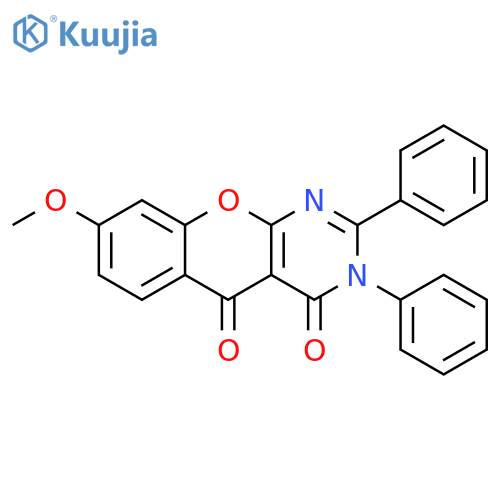

896073-02-2 structure

商品名:8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione

CAS番号:896073-02-2

MF:C24H16N2O4

メガワット:396.394845962524

CID:5439651

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione 化学的及び物理的性質

名前と識別子

-

- 8-methoxy-2,3-diphenylchromeno[2,3-d]pyrimidine-4,5-dione

- 4H-[1]Benzopyrano[2,3-d]pyrimidine-4,5(3H)-dione, 8-methoxy-2,3-diphenyl-

- 8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione

-

- インチ: 1S/C24H16N2O4/c1-29-17-12-13-18-19(14-17)30-23-20(21(18)27)24(28)26(16-10-6-3-7-11-16)22(25-23)15-8-4-2-5-9-15/h2-14H,1H3

- InChIKey: MMHGSUIGVLKRFK-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)N(C2=CC=CC=C2)C(=O)C2C(=O)C3=CC=C(OC)C=C3OC=2N=1

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-6356-5mg |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-5μmol |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-1mg |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-10μmol |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-3mg |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-2μmol |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-10mg |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-2mg |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3225-6356-4mg |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione |

896073-02-2 | 90%+ | 4mg |

$66.0 | 2023-04-27 |

8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

896073-02-2 (8-methoxy-2,3-diphenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量